molecular formula C11H19Cl2NSiZr- B13732337 Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride

Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride

Cat. No.: B13732337
M. Wt: 355.49 g/mol
InChI Key: DWLPTWORXCHIAN-UHFFFAOYSA-L
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Description

Chemical Name: Dimethylsilyl(t-butylamido)tetramethylcyclopentadienyl zirconium dichloride CAS Number: 135425-89-7 (alternate CAS: 135539-49-0) Molecular Formula: C₁₅H₂₇Cl₂NSiZr Molecular Weight: 411.60 g/mol Structure: This organometallic compound features a zirconium center coordinated to a cyclopentadienyl ligand (tetramethyl-substituted), a dimethylsilyl bridge, and a t-butylamido group. The unique ligand architecture imparts steric bulk and electronic tuning, making it effective in catalytic applications such as olefin polymerization .

Properties

Molecular Formula

C11H19Cl2NSiZr-

Molecular Weight

355.49 g/mol

InChI

InChI=1S/C11H19NSi.2ClH.Zr/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2

InChI Key

DWLPTWORXCHIAN-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Dimethylsilyl (t-butylamido)cyclopentadienyl Ligand

The ligand synthesis involves constructing the cyclopentadienyl ring functionalized with a dimethylsilyl bridge linked to a t-butylamido group. The common approach includes:

  • Deprotonation of cyclopentadiene: Cyclopentadiene is deprotonated using a strong base such as sodium hydride or n-butyllithium to generate sodium or lithium cyclopentadienide, which is a nucleophilic species capable of further functionalization.
  • Introduction of the dimethylsilyl bridge: The cyclopentadienyl anion reacts with dimethyldichlorosilane (Me2SiCl2) or related silane reagents to form the dimethylsilyl-bridged intermediate.
  • Attachment of the t-butylamido group: The amido substituent is introduced by nucleophilic substitution or amidation reactions, often involving the reaction of the silyl-bridged cyclopentadienyl intermediate with t-butylamine or its derivatives under controlled conditions.

This ligand synthesis is critical as it defines the steric and electronic environment around the zirconium center.

Formation of the Zirconium Complex

The prepared ligand is reacted with zirconium(IV) chloride (ZrCl4) to form the dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride complex. The typical procedure is:

  • Reaction conditions: The ligand precursor is mixed with ZrCl4 in an inert solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.
  • Temperature and time: The reaction is usually carried out at ambient to slightly elevated temperatures (room temperature to 50 °C) over several hours to ensure complete complexation.
  • Stoichiometry: A 1:1 molar ratio of ligand to ZrCl4 is maintained for optimal yield.
  • Workup: The reaction mixture is filtered to remove any insoluble byproducts and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or chromatography if necessary.

Purification and Characterization

  • Purification: The product is commonly purified by recrystallization from solvents such as pentane or hexane to obtain analytically pure crystalline material.
  • Characterization techniques:
    • X-ray crystallography confirms the molecular structure, revealing bond angles such as the cyclopentadienyl centroid–zirconium–nitrogen angle (~102°), which is critical for catalytic activity.
    • NMR spectroscopy (1H, 13C) identifies the ligand environment.
    • Elemental analysis verifies composition.
    • IR spectroscopy detects functional groups, particularly the amido and silyl moieties.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Notes References
1. Deprotonation of cyclopentadiene Sodium hydride or n-butyllithium in THF or ether Generates cyclopentadienide anion
2. Formation of dimethylsilyl bridge Reaction with Me2SiCl2 or similar silane Forms silyl-bridged cyclopentadienyl ligand
3. Introduction of t-butylamido group Reaction with t-butylamine or amido precursor Attaches bulky amido substituent
4. Complexation with zirconium(IV) chloride Reaction of ligand with ZrCl4 in inert solvent Forms final zirconocene dichloride complex
5. Purification Recrystallization from pentane/hexane Yields pure crystalline complex
6. Characterization X-ray crystallography, NMR, IR, elemental analysis Confirms structure and purity

Research Findings and Observations

  • The angle between the cyclopentadienyl centroid, zirconium atom, and nitrogen atom in the amido group is typically around 99° to 102°, which is indicative of the constrained geometry imposed by the dimethylsilyl bridge.
  • The steric bulk of the t-butylamido substituent influences the catalyst's activity by modulating the electronic environment and accessibility of the zirconium center.
  • Variations in the bridging group length (e.g., disilane vs monosilane) affect the catalyst's olefin polymerization activity, with longer bridges generally reducing activity due to increased flexibility and less constrained geometry.
  • The preparation method is sensitive to moisture and oxygen; inert atmosphere techniques are essential to prevent hydrolysis of the zirconium complex.

Chemical Reactions Analysis

Olefin Polymerization

The compound acts as a highly active catalyst for olefin polymerization when activated by methylaluminoxane (MMAO) or trialkylaluminum co-catalysts. Key reaction features include:

  • Ethylene and propylene polymerization with high isotacticity due to the ligand’s steric bulk .

  • Controlled polymer molecular weight via chain transfer to aluminum co-catalysts, influenced by Al/Zr ratios .

  • Syndio- or hemi-isotactic polypropylene formation depending on cyclopentadienyl substituents .

Photopolymerization of Vinyl Chloride

In vinyl chloride (VCM) photopolymerization, the catalyst exhibits:

Reaction Variable Activity (g PVC/mole Zr) Mn Polydispersity (PDI) I(0.9)/I(4.1) Ratio
Al/THF ratio (3.0) 101,20038,7002.51.9
THF (7.5 mL) 120,80013,4002.1
Data from

Cyclization and Coupling Reactions

The compound facilitates:

  • Intramolecular diene cyclization via Negishi-type reagents .

  • Alkyne/alkene cyclization through zirconium-mediated insertion mechanisms .

Influence of Ligands and Co-Catalysts

  • Steric effects : The tetramethylcyclopentadienyl ligand enhances monomer insertion rates by reducing side reactions .

  • Co-catalyst interactions : MMAO or trioctylaluminum co-catalysts activate the zirconium center, with activity inversely proportional to Al/Zr ratios .

Olefin Coordination and Insertion

The catalytic cycle involves:

  • Olefin coordination to the electrophilic zirconium center.

  • Insertion into Zr–C bonds, forming active polymer chains.

  • Chain transfer to aluminum co-catalysts, terminating polymer growth .

Photopolymerization Dynamics

  • Light-dependent activity : Catalyst activity increases with higher light intensity but decreases molecular weight (Mn) .

  • End-group analysis : Proton NMR reveals isopropyl end groups (from Al co-catalysts) and allyl chloride groups , with ratios influenced by Al/Zr ratios .

Structural and Reactivity Comparisons

Feature Dimethylsilyl(t-butylamido)CpZrCl₂ Bis(cyclopentadienyl)ZrCl₂
Cp centroid-Zr-N angle ~102°~128°
Polypropylene tacticity IsotacticAtactic
Co-catalyst preference MMAO or trioctylaluminumTrialkylaluminum
Data from

Scientific Research Applications

Catalysis in Polymerization Reactions

One of the primary applications of dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride is as a catalyst in the polymerization of olefins. It facilitates chain growth by coordinating with ethylene, which allows for the production of high-performance polymers such as polyethylene .

Key Reaction Mechanism:

  • The compound activates the zirconium center, enabling it to interact with olefin substrates effectively. This activation is crucial for enhancing the selectivity and efficiency of polymerization reactions.

Hydrogenation Reactions

This compound has also been utilized in hydrogenation reactions, where it serves as a catalyst for converting unsaturated hydrocarbons into saturated ones. This application is particularly relevant in organic synthesis, where selective hydrogenation is often required .

Synthesis of Advanced Materials

The compound has been explored for its potential in synthesizing advanced materials, including coatings and composites that require specific mechanical properties or chemical resistance. Its ability to form stable complexes with various ligands makes it suitable for developing new materials with tailored characteristics .

Case Study 1: Polymerization of Ethylene

In a study examining the efficacy of this compound as a catalyst, researchers found that it significantly increased the molecular weight and yield of polyethylene produced during ethylene polymerization. The study highlighted the compound's ability to control polymer architecture, leading to materials with improved mechanical properties.

Case Study 2: Hydrogenation Selectivity

Another investigation focused on the use of this metallocene in selective hydrogenation processes. The findings indicated that this compound could achieve high selectivity for certain substrates while minimizing side reactions, demonstrating its potential in fine chemical synthesis .

Mechanism of Action

The mechanism of action of Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride involves the coordination of the zirconium center with various ligands, which can alter its electronic and steric properties. This coordination can facilitate various chemical reactions, such as bond formation and cleavage, by stabilizing reaction intermediates and transition states.

Comparison with Similar Compounds

Comparison with Similar Zirconium Dichloride Compounds

Structural and Functional Differences

The table below compares key structural and catalytic properties of the target compound with analogous zirconium dichloride complexes:

Compound Name CAS Molecular Formula Ligand Type Bridging Group Key Substituents Catalytic Applications Thermal Stability
Dimethylsilyl(t-butylamido)tetramethylcyclopentadienyl ZrCl₂ 135425-89-7 C₁₅H₂₇Cl₂NSiZr Cyclopentadienyl + t-butylamido Dimethylsilyl Tetramethyl Cp, t-butylamido Olefin copolymerization, stereoselective PE High (data inferred)
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) 1291-32-3 C₁₀H₁₀Cl₂Zr Two cyclopentadienyl None None General olefin polymerization, hydrosilylation 242–245°C
Meso-dimethylsilylenebis(2-methyl-1-indenyl)ZrCl₂ 149342-08-5 C₂₂H₂₂Cl₂SiZr Indenyl Dimethylsilyl 2-methyl indenyl High-activity PE/PP production Moderate
rac-Ethylenebis(indenyl)zirconium dichloride 12116-66-4* C₁₈H₁₆Cl₂Zr Indenyl Ethylene None Syndiotactic PP, copolymerization High

*Note: CAS for illustrative purposes; exact CAS may vary by isomer.

Key Research Findings

Catalytic Performance
  • Target Compound: Exhibits high stereoselectivity in ethylene/α-olefin copolymerization due to the t-butylamido group’s steric bulk, which restricts monomer insertion geometry. This property is critical for producing linear low-density polyethylene (LLDPE) with controlled branching .
  • Cp₂ZrCl₂ : A versatile catalyst for ethylene polymerization but lacks stereochemical control, leading to atactic polypropylene unless paired with chiral activators like MAO .
  • Indenyl-Based Analogues : Meso-dimethylsilylenebis(2-methylindenyl)ZrCl₂ shows higher activity than Cp₂ZrCl₂ in propylene polymerization, attributed to the indenyl ligand’s ability to stabilize transition states .
Isomer Effects
  • Meso vs. rac Isomers : In bis(indenyl) systems (e.g., [bis(3-phenyl-6-tert-butylindenyl)]ZrCl₂), meso isomers produce polyethylene with broader molecular weight distributions, while rac isomers yield polymers with higher tacticity .
Metal Center Comparison
  • The titanium analog, dimethylsilyl(t-butylamido)(cyclopentadienyl)titanium dichloride (CAS 135539-57-0), demonstrates lower thermal stability and altered monomer affinity compared to its zirconium counterpart, highlighting zirconium’s superior performance in high-temperature processes .

Biological Activity

Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride, a metallocene compound, has garnered attention for its potential applications in catalysis and materials science. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Compound Overview

  • Chemical Formula : C₁₂H₁₄Cl₂SiZr
  • Molecular Weight : 348.46 g/mol
  • CAS Number : 86050-32-0
  • Appearance : Yellow to green crystals
  • Purity : 98%+

Synthesis and Characterization

This compound is synthesized through the reaction of dimethyldichlorosilane with cyclopentadienyl zirconium dichloride. Characterization methods include X-ray crystallography, NMR spectroscopy, and elemental analysis, confirming the structure and purity of the compound .

Anticancer Potential

Recent studies have explored the anticancer properties of metallocenes, including this compound. Research indicates that metallocenes can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Metallocenes may disrupt cellular signaling pathways, leading to increased oxidative stress and subsequent cell death. For instance, studies have shown that zirconocene derivatives can enhance reactive oxygen species (ROS) production in cancer cells, promoting apoptosis .

Antioxidant Properties

The antioxidant activity of this compound is also noteworthy. It has been demonstrated that certain metallocenes can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

  • Zirconocene Complexes in Cancer Therapy :
    A study published in Journal of Organometallic Chemistry examined the effects of various zirconocene complexes on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC₅₀ values comparable to those of established chemotherapeutics .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective effects of metallocenes against oxidative stress-induced neurotoxicity. The study found that treatment with this compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to tert-butyl hydroperoxide (TBHP), suggesting potential therapeutic applications in neurodegenerative disorders .

Data Table: Biological Activity Summary

Biological ActivityFindingsReferences
Anticancer EffectsInduces apoptosis in cancer cells ,
Antioxidant ActivityScavenges free radicals; protects against oxidative stress
Neuroprotective EffectsReduces cell death in neuroblastoma cells exposed to TBHP

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